Lapiferine

Descripción

Contextualization within Natural Product Discovery and Medicinal Chemistry

Natural products have historically been a significant source of inspiration for the development of diverse small molecule therapeutics. nih.govnih.gov The process of natural product discovery involves identifying and characterizing bioactive compounds from natural sources, such as plants and microorganisms. nih.govreddit.comrochester.edu Medicinal chemistry then plays a crucial role in understanding the chemical properties and structure of these compounds to elucidate their biological activities and explore their potential applications in medicine and healthcare. ontosight.ai While traditional natural product discovery often focused on physically isolated and characterized metabolites, modern approaches increasingly leverage techniques like metagenomics and bioinformatics to uncover novel structures from uncharacterized sources. nih.govmdpi.com Lapiferine fits within this context as a natural product being investigated for its potential biological activities. ontosight.ai

Historical Account of this compound Research within Ferula Species Phytochemistry

The genus Ferula L., belonging to the family Apiaceae, is a significant source of biologically active substances and has a long history of use in traditional medicine in various regions, including Central Asia, Iran, China, and India. ect-journal.kzmdpi.com Ferula species are known to contain a rich array of compounds, including essential oils, sesquiterpene terpenoids, coumarins, and polyphenolic compounds. ect-journal.kzmdpi.com Sesquiterpene coumarins and sesquiterpenes are particularly abundant in Ferula species, often concentrated in the roots. nih.gov

Research into the phytochemistry of Ferula species has led to the isolation and identification of numerous terpenoid esters with aromatic and aliphatic acids. researchgate.netresearchgate.net this compound is one such compound that has been isolated from Ferula plants. researchgate.netresearchgate.netresearchgate.net Studies on terpenoids from Ferula species have investigated the relationship between their chemical structure and biological activities, including estrogen activity. researchgate.netresearchgate.net this compound, along with other esters like lapidine (B1674499) and lapidoline, was found to influence the growth of the uterus in in vivo tests. researchgate.netresearchgate.net Furthermore, this compound has been identified as an ether of the sesquiterpene alcohol ferutinol, capable of transferring divalent cations across biological membranes in a dose-dependent manner, similar to other related compounds like lapidin. researchgate.netresearchgate.net

Overview of Prominent Preclinical Biological Activities and Research Significance

Preclinical studies are essential for evaluating the potential therapeutic effects of chemical compounds before they are investigated in humans. nih.gov Research into this compound has indicated potential biological activities. Compounds similar to this compound are often studied for their potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities. ontosight.ai

Specifically, this compound has been noted for its ability to transfer divalent cations, such as Ca²⁺, across artificial bilayer lipid membranes, cell plasma membranes, and mitochondrial membranes in a dose-dependent manner. researchgate.netresearchgate.net This ionophoretic property is significant as the movement of calcium ions across membranes is involved in numerous cellular processes and can influence various biological activities, including apoptosis. researchgate.netresearchgate.net

Furthermore, in studies investigating the estrogen activity of terpenoids from Ferula species, this compound demonstrated an inhibitory effect on the growth of the uterus in in vivo models. researchgate.netresearchgate.net This finding highlights a specific biological activity observed for this compound in preclinical settings. researchgate.netresearchgate.net

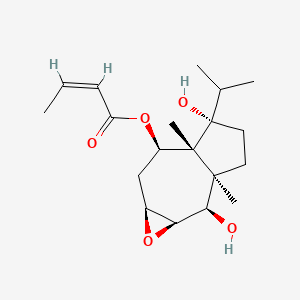

Structure

3D Structure

Propiedades

IUPAC Name |

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWIAXMARBYFN-WNFXZRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Classification, and Biosynthetic and Synthetic Pathways of Lapiferine

Isolation Methodologies from Biological Sources

Lapiferine has been isolated from plants belonging to the Ferula genus, specifically from Ferula lapidosa and Ferula pallida. isopsoc.org These perennial herbs are part of the Apiaceae family and are characterized by the presence of gum-resins, sesquiterpenes, and sesquiterpene coumarins. researchgate.net Isolation of such compounds typically involves extracting them from different parts of the plant, such as the underground and aerial organs. researchgate.net Phytochemical studies of Ferula species have revealed a diverse range of constituents, including coumarins, phenylpropanoids, lignans, steroidal esters, organic acid glycosides, aromatic acids, sesquiterpenes, monoterpenes, benzofurans, and sulfur-containing derivatives. mdpi.com Structure-guided fractionation methods can be employed to isolate specific compounds like sesquiterpene coumarins from Ferula resin, utilizing techniques such as comprehensive physicochemical and spectroscopic analysis. cjnmcpu.com

Biosynthetic Pathways and Precursors

The biosynthesis of secondary metabolites in plants, including terpenes like this compound, is intricately linked with primary metabolism. nih.gov Terpenes are synthesized via two main pathways: the mevalonic acid (MVA) pathway and the 2-C-methylerythritol 4-phosphate (MEP) pathway. nih.gov The MEP pathway typically occurs in plastids. nih.gov

Enzymatic Machinery and Metabolic Routes in Ferula Genus

The Ferula genus is rich in terpenoid compounds, which are the main constituents of their secondary metabolites. researchgate.net Genes involved in terpene biosynthesis have been identified in species like F. gummosa and F. assa-foetida through transcript profile analysis integrated with metabolite analysis. researchgate.net These datasets are valuable for understanding and potentially engineering terpene biosynthesis pathways in Ferula. researchgate.net Several simple sequence repeat (SSR) motifs linked with unigenes putatively encoding terpene biosynthesis enzymes have been identified in F. gummosa. researchgate.net The roots of Ferula species are often more active in the biosynthesis of terpenes compared to other plant organs. researchgate.net

Studies have also investigated the role of microRNAs (miRNAs) in regulating terpene biosynthesis in Ferula. For instance, in F. gummosa, several miRNAs, including miR2919, miR5251, miR838, miR5021, and miR5658, have been found to be related to the terpene biosynthesis pathway based on computational analysis. nih.gov Network analysis has suggested that certain terpene-regulating transcription factors are putatively regulated by these miRNAs. nih.gov

Elucidation of Key Biosynthetic Intermediates of this compound

While specific intermediates directly leading to this compound's biosynthesis are not explicitly detailed in the search results, the biosynthesis of sesquiterpenes in Ferula generally involves the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of isoprene (B109036) units that are then assembled into sesquiterpene skeletons. mdpi.comnih.gov The carotane type sesquiterpene alcohol, which forms the core of this compound, would be synthesized through these pathways. The subsequent esterification with angelic acid and acetic acid would involve enzymatic steps utilizing these as acyl donors. Biosynthetic intermediates in secondary metabolism often arise from primary metabolism, with pathways like the shikimic acid, malonic acid, mevalonic acid, and methylerythritol-phosphate pathways contributing precursors. nih.gov

Chemoenzymatic and Total Synthetic Strategies for this compound and Related Analogues

The modification of complex natural products through organic synthesis has seen advancements with new synthetic approaches. doria.fi Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer alternative strategies for the synthesis of complex molecules. nih.gov

Design and Implementation of Chemical Synthesis Routes

While a specific total synthesis route for this compound was not found in the provided search results, general principles of chemical synthesis for complex natural products involve designing routes to stereoselectively construct the target molecule. This can involve various reactions and strategies depending on the complexity and functional groups present. nih.gov The synthesis of terpenoids and their derivatives often requires careful control of stereochemistry due to the presence of multiple chiral centers. isopsoc.orgnih.gov

Engineered Biosynthesis Approaches for this compound Production

Engineered biosynthesis, also known as synthetic biology or combinatorial biosynthesis, aims to manipulate or refactor metabolic pathways in host organisms to produce natural products or novel analogues. doria.fi For terpene biosynthesis in Ferula, understanding the genes and enzymes involved provides a basis for metabolic engineering. researchgate.net This could involve introducing genes for key Ferula enzymes into a heterologous host or modifying the regulatory elements of existing pathways to enhance this compound production. researchgate.netnih.gov New approaches in combinatorial biosynthesis have made it possible to achieve a wide range of possible structure modifications for natural compounds. doria.fi

Molecular and Cellular Mechanisms of Lapiferine S Biological Actions

Investigation of Specific Molecular Targets and Receptor Interactions

Understanding how Lapiferine interacts with specific proteins and receptors is crucial for deciphering its mechanism of action. Research in this area involves examining its binding dynamics and potential allosteric effects.

Ligand-Protein Binding Dynamics and Allosteric Modulation

Ligand-protein binding is a fundamental process in biological systems, governing a wide range of cellular functions elifesciences.orgmdpi.com. The dynamics of this interaction, including the affinity and kinetics of binding, dictate the potency and duration of a compound's effect mdpi.comopenreview.net. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the primary binding site, inducing a conformational change that affects the protein's activity or its interaction with other ligands nih.govuniversiteitleiden.nlnih.gov. This mechanism offers a sophisticated way to fine-tune protein function universiteitleiden.nl.

While general principles of ligand-protein binding dynamics and allosteric modulation are well-established mdpi.comuniversiteitleiden.nlnih.govnih.gov, specific detailed research findings on this compound's direct ligand-protein binding dynamics or confirmed allosteric modulation of specific receptors are not extensively reported in the provided search results. Some sources mention potential receptor interactions in a broader context evitachem.comdoria.fi, but lack specific data on binding dynamics or allosteric effects of this compound itself. Further research is needed to precisely characterize this compound's interactions with potential protein targets at this level of detail.

Enzyme Inhibition and Activation Profiles

Enzymes are critical for catalyzing biochemical reactions, and their inhibition or activation by small molecules can have profound cellular consequences lecturio.comenzyme-modifier.ch. Enzyme inhibitors can be reversible or irreversible, and their mechanisms can be competitive, non-competitive, or mixed, depending on how they interact with the enzyme nih.govsavemyexams.com. Non-competitive inhibitors, for instance, bind to an allosteric site, altering the enzyme's conformation and reducing its maximal reaction rate without affecting substrate binding affinity nih.gov. Enzyme activators, conversely, increase enzyme activity lecturio.comenzyme-modifier.ch.

Modulation of Intracellular Signaling Cascades

This compound has been shown to influence several key intracellular signaling pathways involved in cellular defense, inflammation, and cell fate.

Antioxidant Pathways and Redox Homeostasis Regulation

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cellular antioxidant defense system to neutralize them mdpi.comnih.govnih.gov. Maintaining redox homeostasis is vital for normal cellular function, and its disruption can lead to cellular damage and disease nih.govnih.govnih.gov. Antioxidant pathways involve various enzymes and molecules that scavenge free radicals and repair oxidative damage mdpi.comnih.gov.

This compound has been indicated to possess antioxidant properties ontosight.ai. While the specific mechanisms by which this compound modulates antioxidant pathways are not explicitly detailed in the provided search results, studies on other compounds highlight common mechanisms such as the induction of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the regulation of pathways like Nrf2/ARE signaling mdpi.comnih.govnih.gov. Further research is needed to delineate the precise interactions of this compound with these pathways and its impact on redox homeostasis.

Anti-inflammatory Signaling Pathways

Inflammation is a complex biological response involving the activation of immune cells and the release of pro-inflammatory mediators like cytokines and chemokines mdpi.comfrontiersin.orgthermofisher.com. Dysregulated inflammation contributes to various diseases frontiersin.org. Anti-inflammatory strategies often target signaling pathways such as NF-κB, which plays a central role in regulating the expression of inflammatory genes mdpi.comnih.govmdpi.com.

Research indicates that this compound protects against H1N1 virus-induced pulmonary inflammation by negatively regulating NF-κB signaling nih.gov. Studies showed that this compound administration significantly reduced inflammatory infiltrate in lung tissues and decreased levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α at both mRNA and protein levels in lung homogenate nih.gov. This compound also suppressed the transcriptional activity and protein expression of NF-κB p65, leading to the inhibition of NF-κB signaling nih.gov.

Data on this compound's effect on pro-inflammatory cytokines nih.gov:

| Cytokine | H1N1-treated mice (Arbitrary Units) | H1N1 + this compound-treated mice (Arbitrary Units) | p-value |

| IL-1β | 5.24 ± 0.18 | 2.14 ± 0.15 | < 0.05 |

| IL-6 | Data not explicitly provided | Data not explicitly provided | Not applicable |

| TNF-α | Data not explicitly provided | Data not explicitly provided | Not applicable |

Note: While the text mentions decreases in IL-6 and TNF-α, specific quantitative data was only provided for IL-1β in the snippet.

Apoptotic and Antiproliferative Signaling in Malignant Cells

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer mdpi.comaging-us.comnih.gov. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases mdpi.comaging-us.comnih.gov. Antiproliferative mechanisms involve inhibiting the uncontrolled growth and division of cancer cells mdpi.com.

This compound has demonstrated specific anti-cancer activity against human breast cancer cells (MCF-7) by inducing apoptosis rather than necrosis nih.gov. It has been reported that this compound triggers apoptotic cell death through multiple consequences, including the enhancement of DNA fragmentation, the activation of caspases, and the induction of histone acetylation in MCF-7 cells nih.gov. Targeting apoptotic pathways is a key strategy in cancer therapy mdpi.comaging-us.comnih.gov. This compound's ability to induce apoptosis and its antiproliferative effects ontosight.ai highlight its potential in oncology.

Biophysical Mechanisms of Membrane Interaction and Ion Transport

This compound, along with other ethers of the sesquiterpene alcohol ferutinol, has been demonstrated to influence the transport of divalent cations across biological and artificial membranes researchgate.netresearchgate.net. This capability highlights its interaction with the lipid bilayer structures that form cellular and organellar membranes. The mechanism involves the compound facilitating the passage of ions that would otherwise have limited permeability across the hydrophobic core of the membrane.

Characterization of Divalent Cation Complexation and Ionophore Activity

Studies indicate that this compound and related compounds can transfer divalent cations across artificial bilayer lipid membranes, cell plasma membranes, and mitochondrial membranes in a dose-dependent manner researchgate.netresearchgate.net. This activity is characteristic of ionophores, molecules that facilitate the transport of ions across lipid membranes by forming lipophilic complexes with the ions or by creating channels through the membrane nih.gov.

Research on the related compound ferutinin (B81), also an ether of ferutinol, provides insight into the potential mechanism of divalent cation complexation researchgate.netresearchgate.net. Ferutinin acts as an electrogenic Ca2+-ionophore, increasing the permeability of membranes to Ca2+ ions researchgate.net. The process involves calcium binding to ferutinin, allowing the complex to traverse the bilayer membrane due to its lipophilic nature researchgate.net. Spectroscopic studies (FT-IR and NMR) and theoretical calculations on ferutinin suggest interactions with Ca2+ ions occur via specific functional groups, such as the hydroxyl group of the ferutinol moiety and the carboxyl oxygen of the ester bond researchgate.net. While the precise stoichiometry of this compound-cation complexes is not explicitly detailed in the available literature, studies on ferutinin suggest the formation of complexes, with stoichiometry potentially varying based on the environment (e.g., 1:1 in solvent-containing membranes, 2:1 in acetone) researchgate.net. The ability of these compounds to complex with and transport divalent cations underscores a key biophysical mechanism of their interaction with cellular systems.

Effects on Cellular and Organellar Membrane Integrity and Function

The capacity of this compound and related compounds to transfer divalent cations across cell plasma membranes and mitochondrial membranes can lead to significant alterations in cellular and organellar function by disrupting ion homeostasis researchgate.netresearchgate.net. The influx or efflux of divalent cations, particularly Ca2+, mediated by these compounds can impact various cellular processes dependent on precise ion concentrations.

Specifically, studies on the related ionophore ferutinin have shown effects on mitochondrial membrane integrity and function researchgate.net. In the presence of Ca2+, ferutinin can induce depolarization of the inner mitochondrial membrane and promote the formation of the permeability transition pore researchgate.net. This suggests that compounds with similar ionophoretic activity to ferutinin, including this compound, could potentially affect the energy status and viability of cells by altering mitochondrial membrane potential and permeability. The disruption of ion gradients and membrane potential can have downstream consequences for cellular signaling, metabolism, and survival.

Mechanisms Underlying Anti-biofilm Activity in Microbial Systems

The potential for this compound to exhibit anti-biofilm activity has been explored, although detailed mechanistic studies are limited in the available literature. In one screening study evaluating various compounds for their ability to inhibit biofilm formation in Staphylococcus aureus strains, this compound did not demonstrate significant anti-biofilm activity under the tested conditions doria.fi.

Table 1: Anti-biofilm Screening Results of this compound Against Staphylococcus aureus Strains doria.fi

| Compound | S. aureus Newman Inhibition (%) | S. aureus ATCC 25923 Inhibition (%) |

| This compound | 0 | 0 |

Note: Data extracted from a screening study doria.fi.

Preclinical Pharmacological Investigations of Lapiferine Efficacy

In Vitro Models for Biological Activity Assessment

In vitro studies are fundamental in the early stages of preclinical research, allowing for controlled environments to assess the direct effects of a compound on cells, enzymes, or microorganisms.

Cell-Based Assays for Antioxidant and Anti-inflammatory Responses

Cell-based assays are commonly employed to evaluate the antioxidant and anti-inflammatory potential of compounds by measuring their effects on cellular markers and pathways related to oxidative stress and inflammation. While general methodologies for assessing antioxidant activity using assays like DPPH and ABTS, and anti-inflammatory activity through the inhibition of pro-inflammatory cytokine secretion or enzyme activity, are well-established nih.govmdpi.comd-nb.infoinnovareacademics.inscielo.br, specific research detailing Lapiferine's performance in these particular cell-based assays for antioxidant and anti-inflammatory responses was not found in the consulted literature.

Screening Models for Anti-biofilm Efficacy against Pathogenic Microorganisms

Microbial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, contributing to persistent infections and resistance to antimicrobial agents nih.govscholars.direct. Screening models for anti-biofilm efficacy typically involve assessing a compound's ability to inhibit biofilm formation, disrupt mature biofilms, or affect microbial adhesion mdpi.commdpi.com. While natural products are being explored for their anti-biofilm properties against various pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa mdpi.comnih.govdoria.fi, specific studies investigating the anti-biofilm efficacy of this compound against pathogenic microorganisms using established screening models were not identified in the available search results.

Cancer Cell Line Panels for Growth Inhibition and Apoptosis Induction

Cancer cell line panels are widely used in vitro models to evaluate the cytotoxic and anti-proliferative effects of potential therapeutic agents across different cancer types. Studies have investigated the effects of this compound on cancer cell lines, specifically focusing on gingival squamous cell carcinoma (GSCC).

This compound has been shown to inhibit cell proliferation and promote apoptosis in YD-38 human GSCC cells nih.govnih.gov. The compound demonstrated a dose-dependent inhibition of proliferation and enhancement of apoptosis in these cells nih.govnih.gov. Mechanistically, this compound was found to be effective in promoting the expression of P21 at both mRNA and protein levels nih.gov. P21 is recognized as a tumor suppressor that can be induced by P53 activation nih.gov. Treatment with this compound led to a marked decrease in critical cell cycle regulators such as cell division cycle 25C and cyclin B1, as well as tumor cell proliferation markers including proliferating cell nuclear antigen and Ki67 nih.gov. Furthermore, pro-apoptotic proteins were promoted following this compound treatment in YD-38 cells nih.govnih.gov. The depletion of P21 expression significantly reduced the this compound-mediated inhibition of cell proliferation and enhancement of cell apoptosis, indicating that this compound may exert its antitumor effects on GSCC via the regulation of P21 nih.govnih.gov.

The increase in cell apoptosis induced by this compound in GSCC cells was observed to be both dose- and time-dependent nih.gov. At a concentration of 5 µg/ml, the cell apoptotic rates were significantly increased compared to the control group nih.gov. When cells were treated with this compound for various durations, apoptotic rates increased over time, peaking at 48 hours of treatment nih.gov.

Cellular Models for Endocrine System Modulation

Cellular models, including those derived from endocrine glands or hormone-responsive tissues, are valuable tools for studying the endocrine system and identifying agents that can modulate hormonal activity or signaling pathways nih.govnih.govnews-medical.net. These models can help elucidate the mechanisms by which compounds interact with hormone receptors, influence hormone synthesis or secretion, or affect downstream endocrine signaling. While cellular models for various endocrine tissues exist and are used in drug discovery nih.govfrontiersin.org, specific research utilizing cellular models to investigate the modulation of the endocrine system by this compound was not found in the available literature.

Primary Cell Culture and Organoid Models for Mechanistic Studies

Primary cell cultures and organoid models offer more physiologically relevant systems compared to conventional two-dimensional cell lines, as they can better recapitulate the complex architecture and cell-cell interactions of native tissues nih.govmdpi.comcrownbio.com. These models are increasingly used for mechanistic studies, disease modeling, and drug screening nih.govfrontiersin.orgnih.govrndsystems.com. Primary cell cultures are derived directly from tissues and retain many characteristics of the original cells, while organoids are three-dimensional structures self-assembled from stem cells or primary tissue, mimicking organ-level complexity crownbio.com. Despite their utility in mechanistic investigations mdpi.com, specific studies employing primary cell culture or organoid models to delve into the detailed mechanisms of action of this compound were not identified in the consulted literature, beyond the use of a cancer cell line which can be considered a type of cell-based model.

In Vivo Preclinical Animal Models for Efficacy Evaluation

In vivo preclinical animal models are crucial for evaluating the efficacy of a compound in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and therapeutic potential before human trials amegroups.org. These models can involve various animal species and disease models relevant to the intended therapeutic application amegroups.orginsphero.com. While animal models are widely used in preclinical drug development to assess efficacy and bridge the gap between in vitro findings and clinical outcomes mattek.com, specific studies evaluating the efficacy of this compound in in vivo preclinical animal models were not found in the available search results.

Rodent Models of Inflammation and Oxidative Stress

Research into the effects of this compound in rodent models of inflammation and oxidative stress appears limited in the available literature. While oxidative stress is a key area of investigation in various disease contexts, including in mouse models related to insulin (B600854) signaling and diabetes nih.gov, specific detailed findings regarding this compound's efficacy in well-defined rodent models of inflammation and oxidative stress were not prominently found in the conducted searches. General rodent models for studying inflammation and oxidative stress are well-established and utilized in research, but specific data tables or detailed research findings directly linking this compound to significant effects in these models were not identified.

Animal Models of Biofilm-Associated Infections

This compound has been evaluated for potential activity against biofilm-associated infections in preclinical settings. In one screening effort focused on identifying natural compounds with anti-biofilm properties against Staphylococcus aureus, this compound (listed as E213) was tested. However, in the reported screening results, this compound showed no detectable activity against S. aureus biofilms across several measured parameters. This suggests that, in this specific context and at the tested concentrations, this compound did not exhibit significant anti-biofilm efficacy. Animal models of bacterial biofilm infections, including those involving Staphylococcus aureus, are important tools for evaluating potential therapeutic agents targeting biofilms.

Orthotopic and Xenograft Tumor Models for Antineoplastic Efficacy

Endocrine-Responsive Animal Models for Reproductive System Investigations

Preclinical investigations have explored the effects of this compound on the reproductive system, particularly in endocrine-responsive animal models. Studies have examined the estrogenic activity of this compound using in vivo tests in immature mice and rats. Estrogen activity was assessed by measuring changes in uterus mass.

Table 1 presents data on the estrogen activity of this compound (compound 2) in immature mice and rats at a dose of 1 mg/kg. The results indicate that this compound exhibited notable estrogenic activity, as evidenced by the increase in uterus mass compared to control groups.

Table 1: Estrogen Activity of this compound in Immature Rodents

| Compound | Animal Model | Dose (mg/kg) | Uterus Mass (% of Control) |

| This compound (2) | Immature Mice | 1 | Data not explicitly provided as a percentage, but described as showing pronounced estrogen activity. |

| This compound (2) | Immature Rats | 1 | Data not explicitly provided as a percentage, but described as showing pronounced estrogen activity. |

Further details from the study indicated that this compound caused a significant increase in uterus mass in both immature mice and rats at the tested dose. This finding highlights this compound's interaction with the endocrine system, specifically its ability to induce estrogenic effects in these preclinical models. Endocrine-responsive animal models, such as ovariectomized rodents with hormone supplementation, are valuable tools for investigating compounds that interact with the endocrine system and affect reproductive health.

Pharmacodynamic Biomarker Discovery in Preclinical Studies

The discovery and validation of pharmacodynamic (PD) biomarkers in preclinical studies are essential for understanding a compound's biological effects and guiding its development. PD biomarkers can indicate target engagement, pathway modulation, and potential efficacy. They play a crucial role in establishing dose-response relationships and informing clinical trial design.

Based on the available search results, specific pharmacodynamic biomarkers that have been discovered or utilized in preclinical studies of this compound were not identified. While the importance of PD biomarkers in various preclinical investigations, including those for neurological disorders and cancer immunotherapies, is well-recognized, information detailing biomarkers specifically linked to this compound's effects in the investigated animal models (inflammation, oxidative stress, biofilm infections, or endocrine responses) was not found. Future preclinical research on this compound would benefit from efforts to identify and validate PD biomarkers that can provide insights into its mechanism of action and treatment response.

Computational and Advanced Biophysical Studies on Lapiferine

In Silico Drug Discovery and Lead Optimization

In silico drug discovery utilizes computational tools to identify potential drug candidates and refine their properties. numberanalytics.comresearchgate.net This approach can significantly reduce the time and cost associated with traditional drug development. researchgate.net Lead optimization, a key part of this process, involves improving the potency, selectivity, and pharmacokinetic properties of identified lead compounds through computational design and analysis. mdpi.com

Virtual Screening for Putative Target Identification and Off-target Prediction

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those likely to bind to a specific biological target, such as a protein or enzyme. youtube.comfrontiersin.org This can be receptor-based, focusing on the target's binding site, or ligand-based, comparing compounds to known active molecules. youtube.com Virtual screening can also be employed to predict potential off-targets, which helps in assessing potential side effects and improving compound selectivity. youtube.com

Molecular Docking and Binding Energy Calculations

Molecular docking is a method that predicts the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor), forming a stable complex. doria.fi It aims to estimate the binding affinity between the ligand and the receptor, often expressed as a docking score or binding energy. doria.fibuyersguidechem.comnih.gov These calculations help in understanding the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site and ranking compounds based on their predicted binding strength. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. numberanalytics.comarxiv.org By applying principles of classical mechanics, MD can provide insights into the dynamic behavior of molecular systems, including conformational changes of proteins and the interactions between a ligand and its target protein. numberanalytics.com

Trajectory Analysis of Lapiferine-Target Complexes

Trajectory analysis in MD simulations involves examining the path and movement of atoms and molecules over the simulation time. buyersguidechem.com For a ligand-target complex, this analysis can reveal how the ligand interacts with the binding site, the stability of the complex, and conformational changes in the protein induced by ligand binding. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often used to assess the stability and flexibility of the system. numberanalytics.com

Solvent Effects and Binding Free Energy Calculations

Solvent effects play a significant role in molecular recognition and binding. Computational methods can account for the influence of the surrounding solvent molecules on the binding process. Binding free energy calculations aim to quantify the thermodynamic favorability of a ligand binding to a receptor in solution. These calculations are more computationally intensive than docking but provide a more accurate measure of binding affinity by considering entropic contributions and desolvation penalties.

Quantum Chemical and Hybrid QM/MM Methodologies

Quantum chemical methods are based on quantum mechanics and provide a highly accurate description of electronic structure and chemical reactions. However, their computational cost limits their application to relatively small systems. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme or the ligand-binding site) with the efficiency of molecular mechanics (MM) for the rest of the system (e.g., the surrounding protein and solvent). This allows for the study of complex biological systems and chemical processes that are intractable with QM alone.

Elucidation of Reaction Mechanisms at the Atomic Level

Computational studies play a significant role in elucidating reaction mechanisms by modeling the electronic properties of involved species and the influence of their environment ox.ac.uk. Techniques such as ab initio (QM) approaches, Density Functional Theory (DFT), and Molecular Dynamics (MD) are employed to break down complex chemical mechanisms ox.ac.uk. These methods can help in understanding catalytic cycles and predicting values like activation energy wikipedia.org. While general computational approaches for reaction mechanism elucidation are well-established, specific detailed findings on this compound's reaction mechanisms at the atomic level were not prominently available in the consulted literature.

Calculation of Spectroscopic Properties for Structural Confirmation

Computational methods are valuable for calculating spectroscopic properties, which can then be compared with experimental data to confirm molecular structures wikipedia.orgsapub.org. Techniques like DFT are used to calculate the energies and orbitals of molecules, aiding in the prediction of spectroscopic peaks wikipedia.orgsapub.org. Studies on other compounds have shown that computational approaches can accurately predict vibrational spectra (FT-IR, FT-Raman) and NMR chemical shifts, demonstrating good correlation with experimental results scirp.orgmdpi.com. The calculation of properties like polarizability and hyperpolarizability, indicative of pharmacological or biological activity, can also be performed computationally ias.ac.in. While the principles and applications of calculating spectroscopic properties computationally are widely demonstrated, specific detailed calculations and their correlation with experimental data for this compound were not extensively found in the provided search results. However, one study mentioned spectroscopic and computational characterizations of a bioactive compound, noting that theoretical models predicted spectral intensities that were in the anticipated range when compared to experimental wavenumbers ias.ac.in.

Advanced Biophysical Techniques for Interaction Characterization

Advanced biophysical techniques provide in-depth analysis of compound interactions with biological targets and environments nuvisan.com. These methods are crucial for understanding how molecules behave in biological systems mosbri.eu.

Spectroscopic Methods for Molecular Complexation Analysis

Membrane Biophysics and Ion Permeation Studies

Membrane biophysics investigates the architecture, function, and cellular roles of biological membranes, which are crucial barriers in biological systems frontiersin.org. Ion permeation studies focus on the movement of ions across these membranes, often through ion channels, which are integral membrane proteins mpg.deresearchgate.netillinois.edu. Computational electrophysiology simulations and molecular dynamics are techniques used to study ion channels and permeation at an atomistic level, modeling the driving forces and pathways of ion movement mpg.deillinois.edu. These studies are vital for understanding how molecules might interact with or traverse biological membranes nd.edu. While the principles and techniques of membrane biophysics and ion permeation studies are well-established and applied to various systems, specific detailed research findings on this compound's direct involvement in membrane biophysics or its effects on ion permeation were not found within the scope of the provided search results.

Future Perspectives and Translational Research Opportunities for Lapiferine

Strategic Directions for Rational Drug Design and Analog Synthesis

Rational drug design, a process that begins with knowledge of a biological target or a compound's mechanism of action to design molecules with desired therapeutic effects, offers a key strategy for advancing Lapiferine research slideshare.netwikipedia.orgmdpi.com. Given that this compound is identified as a structural analog of Ferutinine evitachem.com, and both are ethers of the sesquiterpene alcohol ferutinol researchgate.net, a strategic direction involves the synthesis and evaluation of this compound analogs. This approach, common in drug discovery, aims to modify the structure of a lead compound to improve its potency, selectivity, pharmacokinetic profile, and reduce potential toxicity mdpi.comnih.gov.

One promising mechanistic insight into this compound and related ferutinol ethers is their ability to transfer divalent cations across artificial and biological membranes in a dose-dependent manner researchgate.net. This ionophoretic property provides a concrete basis for rational drug design. Analogs could be designed to modulate this activity, potentially targeting specific cell types or ion channels with greater specificity. Structure-activity relationship (SAR) studies, a cornerstone of rational drug design, would be crucial in identifying which structural modifications to the this compound scaffold enhance or alter its ionophoretic properties and other observed activities mdpi.comucc.ie. Computational methods, such as molecular docking and dynamics simulations, can be employed to predict how this compound and its analogs interact with potential biological targets, guiding the synthesis of novel compounds slideshare.netmeddenovo.comnih.gov.

The synthesis of this compound analogs can explore variations in the sesquiterpene core, the ester group, or other peripheral modifications. By systematically altering functional groups and their positions, researchers can generate libraries of analogs to be screened for enhanced or novel biological activities. This analog-based drug design approach, which builds upon the scaffold of existing active molecules, can be a resource-efficient route to discovering new drug candidates mdpi.comnih.gov.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The exploration of novel therapeutic indications for this compound can be significantly driven by a deeper understanding of its underlying mechanisms of action nih.govfrontiersin.org. While this compound has shown potential in areas such as antioxidant, anti-inflammatory, and anticancer activities wikipedia.org, and has demonstrated inhibition of uterus growth upenn.eduresearchgate.net, elucidating the precise molecular targets and pathways involved is critical for identifying new therapeutic opportunities.

The observed ability of this compound and related compounds to act as divalent cation ionophores researchgate.net suggests potential applications in conditions where modulating intracellular ion concentrations could be therapeutically beneficial. For instance, aberrant calcium signaling is implicated in various diseases, including neurological disorders, cardiovascular conditions, and cancer. Investigating how this compound's ionophoretic activity impacts these signaling pathways in different cell types could reveal novel indications.

Furthermore, the reported inhibition of uterus growth by this compound upenn.eduresearchgate.net warrants further investigation into the mechanism behind this effect. Understanding the specific cellular and molecular processes disrupted by this compound in uterine tissue could lead to its development for treating conditions characterized by excessive uterine proliferation, such as fibroids or endometriosis.

Beyond the known or suggested activities, a mechanism-centric approach involves high-throughput screening assays designed to probe specific biological targets or pathways suggested by this compound's structure and initial activity profiles doria.fi. For example, if structural similarities to other compounds suggest potential interactions with specific receptors or enzymes, targeted screening can validate these hypotheses and uncover new therapeutic avenues.

Development of Advanced Preclinical Predictive Models

The successful translation of this compound from basic research to clinical application necessitates the development and utilization of advanced preclinical predictive models upenn.edumdpi.com. These models, which include in vitro cell-based assays and in vivo animal models, are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its analogs before human trials ucc.ienih.gov.

For evaluating potential therapeutic indications like antioxidant, anti-inflammatory, or anticancer effects, a range of in vitro models can be employed. These include cell lines representing relevant disease states, co-culture systems to mimic the cellular microenvironment, and 3D cell cultures for a more physiologically relevant assessment. High-content imaging and other advanced in vitro techniques can provide detailed data on cellular responses to this compound treatment.

In vivo animal models are crucial for assessing the systemic effects of this compound, its bioavailability, metabolism, distribution, and excretion, as well as its efficacy in a complex biological system mdpi.comnih.gov. The choice of animal model should be carefully considered based on the potential therapeutic indication. For instance, if targeting uterine conditions, models that recapitulate human uterine physiology or disease states would be most relevant nih.gov. For evaluating anticancer activity, patient-derived xenograft (PDX) models or genetically engineered mouse models that closely mimic human cancers could provide more predictive data researchgate.net.

Developing advanced preclinical models also involves integrating sophisticated imaging techniques and biomarkers to monitor treatment response non-invasively and gain deeper insights into the compound's effects in living organisms ucc.ie. The limitations of existing animal models in fully predicting human responses highlight the need for continuous refinement and the development of more translatable systems researchgate.net.

Integration of Multi-Omics Data for Systems Pharmacology Approaches

Integrating multi-omics data for systems pharmacology approaches represents a powerful future direction for understanding the comprehensive biological effects of this compound harvard.edunih.gov. Systems pharmacology seeks to understand drug action within the context of the entire biological system, considering the complex interactions between the drug, its targets, and various cellular pathways researchgate.netplos.org.

Applying multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to cells or organisms treated with this compound can provide a holistic view of its impact. Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and modifications, and metabolomics can profile changes in small molecule metabolites. By integrating these diverse datasets, researchers can gain insights into how this compound perturbs biological networks and pathways.

For example, if this compound is being investigated for its anti-inflammatory properties, multi-omics data could reveal its effects on inflammatory signaling pathways, immune cell activation markers, and the production of inflammatory mediators at the level of gene expression, protein abundance, and metabolic changes. This comprehensive view can help identify key nodes in the biological network that are modulated by this compound, potentially uncovering previously unknown mechanisms or off-target effects.

Computational tools and bioinformatics approaches are essential for integrating and analyzing the large and complex multi-omics datasets plos.org. Network analysis can help visualize the interconnectedness of the altered biological components and identify key pathways or modules affected by this compound treatment. This systems-level understanding can inform the selection of combination therapies, identify biomarkers of response or resistance, and provide a more accurate prediction of clinical outcomes.

Sustainable Production and Bioprocess Optimization via Metabolic Engineering

Ensuring a sustainable and cost-effective supply of this compound, particularly if it is derived from natural sources or requires complex synthesis, can be addressed through metabolic engineering and bioprocess optimization nih.gov. Metabolic engineering involves the optimization of genetic and regulatory processes within cells to increase the production of a desired substance wikipedia.org.

If this compound is a natural product or can be synthesized through enzymatic pathways, metabolic engineering can be applied to microbial cell factories (e.g., bacteria, yeast) or plant cell cultures to enhance its biosynthesis nih.gov. This involves identifying the genes and enzymes involved in the natural biosynthetic pathway of this compound or its precursors and then manipulating these pathways to increase yield. Strategies include overexpressing key enzymes, blocking competing pathways, and introducing genes from other organisms (heterologous expression) to create or optimize a production route wikipedia.org.

Bioprocess optimization focuses on improving the efficiency and scalability of the production process nih.govresearchgate.netresearchgate.net. This includes optimizing fermentation conditions such as temperature, pH, nutrient availability, and aeration to maximize this compound production by the engineered host organism. Advanced techniques like fed-batch cultures and continuous processing can be employed to improve productivity and yield.

Furthermore, integrating principles of green chemistry and sustainable engineering into the production process is crucial. This involves minimizing waste generation, utilizing renewable resources as substrates, and developing energy-efficient downstream processing methods for purification. Metabolic engineering, guided by systems biology approaches, can help design production strains that are not only high-yielding but also robust and capable of utilizing sustainable feedstocks frontiersin.orgnih.gov.

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Perform robustness testing (e.g., Design of Experiments, DoE) to identify critical process parameters. Document batch-to-batch variability using control charts. Share raw chromatographic data and spectral files as supplementary materials .

Literature & Data Management

Q. What criteria should guide the selection of primary literature for this compound reviews?

- Methodological Answer : Prioritize studies with full experimental details (e.g., synthetic routes, assay conditions) and avoid secondary summaries. Use databases like PubMed/Scopus with filters for peer-reviewed journals. Cross-check references in high-impact papers .

Q. How can researchers ethically address potential plagiarism or data duplication in this compound studies?

- Methodological Answer : Use plagiarism detection software (e.g., iThenticate) during manuscript preparation. Archive raw data in repositories like Figshare or Zenodo with DOI assignments. Clearly distinguish novel findings from prior work in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.